molecular formula C8H6F3NO4S B1301134 4-Methylsulfonyl-3-nitrobenzotrifluoride CAS No. 364-48-7

4-Methylsulfonyl-3-nitrobenzotrifluoride

Cat. No. B1301134
CAS RN: 364-48-7
M. Wt: 269.2 g/mol
InChI Key: HPHXDCJMSQGRDM-UHFFFAOYSA-N
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Description

The compound of interest, 4-Methylsulfonyl-3-nitrobenzotrifluoride, is a chemical species that is related to various substituted benzene derivatives. These derivatives are characterized by different functional groups attached to the benzene ring, which can significantly alter the chemical and physical properties of the molecules. The papers provided discuss several compounds with similar structures and substituents, such as nitro, methylsulfonyl, and trifluoromethyl groups, which are relevant to understanding the broader class of chemicals to which 4-Methylsulfonyl-3-nitrobenzotrifluoride belongs.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with readily available starting materials. For instance, the synthesis of 4-Nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzoylamide involves acyl chlorination and condensation reactions, with specific conditions optimized for high yields . Similarly, the preparation of Methyl 4-methylsulfonyl-2-nitrobenzoate is achieved by reacting methanol and thionyl chloride with the corresponding benzoic acid . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 4-Methylsulfonyl-3-nitrobenzotrifluoride.

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the crystal structure of a related compound, 2-(4'-Carbomethoxy-2'-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, reveals a twist-nitro-proximal conformation and specific dihedral angles between the rings and the central plane . Such structural analyses are crucial for understanding the conformational preferences and steric effects in these molecules.

Chemical Reactions Analysis

The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. The nitration of aromatic compounds, for instance, can be efficiently carried out using novel reagents like 3-Methyl-1-sulfonic acid imidazolium nitrate, which generates nitrogen dioxide in situ . Additionally, the carbon-sulfur bond fission in some substituted phenylsulfonyl derivatives under alkaline conditions indicates the potential for specific chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of strong electron-withdrawing groups like nitro, sulfonyl, or trifluoromethyl can affect the acidity, basicity, and overall reactivity of the molecule. For example, the dihedral angles between substituents and the benzene ring can influence the molecule's dipole moment and, consequently, its solubility and intermolecular interactions . Weak intermolecular interactions, such as C-H...O hydrogen bonds, can also play a role in the stabilization of the crystal structure .

Scientific Research Applications

Crystal Structure and Conformation

  • Isomers of 4-Methylsulfonyl-3-nitrobenzotrifluoride : Two chemical isomers, namely 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene, have been studied for their crystal structures. Both display similar conformations with distinct dihedral angles but different packing structures, highlighting the compound's potential in crystallography and material science studies (Lynch & Mcclenaghan, 2003).

Chemical Synthesis and Optimization

  • Optimization of 4-methyosufonyl-2-nitrobenzoic Acid Synthesis : A study has successfully optimized the synthesis of 4-methyosufonyl-2-nitrobenzoic acid, reaching a conversion rate of up to 99% with a yield higher than 85%, demonstrating the compound's significance in chemical manufacturing and process optimization (Han Yan-gong, 2012).

Novel Compound Synthesis

  • Synthesis of Diazadihydroacenaphthylene Derivatives : Research has shown the synthesis of new diazadihydroacenaphthylene derivatives starting from 1-benzylamino-1-methylsulfanyl-2-nitroethenes, demonstrating the compound's utility in creating novel chemical structures with potential applications in various scientific fields (Soro et al., 2006).

Molecular Interactions and Crystallography

  • Study of Methyl 4-methylsulfonyl-2-nitrobenzoate : The molecular structure of methyl 4-methylsulfonyl-2-nitrobenzoate has been analyzed, showing specific dihedral angles and a crystal structure stabilized by weak intermolecular interactions, indicating the compound's potential in the study of molecular interactions and crystal engineering (Yan-jun Hou et al., 2010).

Materials Science and Ligand Design

  • Spin-Crossover and Crystallographic Phase Changes in Iron(II) Complexes : The compound has been utilized in creating iron(II) complexes, showcasing intricate behaviors such as spin-crossover and crystallographic phase changes. This research signifies the compound's application in materials science and the design of smart materials and ligands (Cook et al., 2015).

properties

IUPAC Name

1-methylsulfonyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4S/c1-17(15,16)7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHXDCJMSQGRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213325
Record name 1-(Methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylsulfonyl-3-nitrobenzotrifluoride

CAS RN

364-48-7
Record name 1-(Methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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